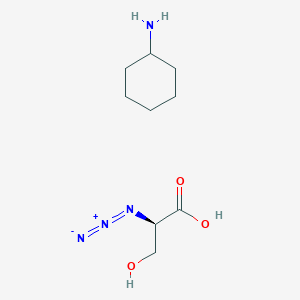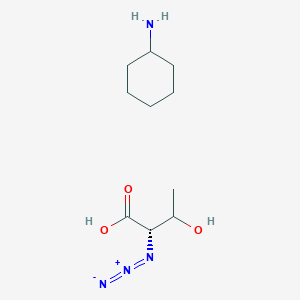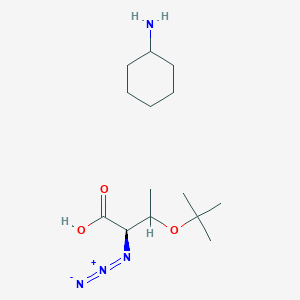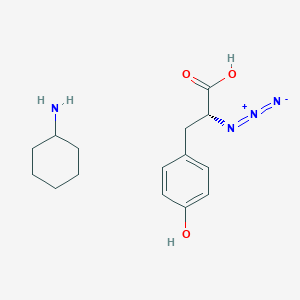
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an ethylamino group at the 2-position and a methyl group at the 6-position of the pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone typically involves the reaction of 2-chloro-6-methylpyrimidin-4(3H)-one with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
科学研究应用
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone involves its interaction with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2-Amino-6-methyl-4(3H)-Pyrimidinone: Lacks the ethyl group at the 2-position.
2-Ethylamino-4(3H)-Pyrimidinone: Lacks the methyl group at the 6-position.
2-Methylamino-6-methyl-4(3H)-Pyrimidinone: Contains a methylamino group instead of an ethylamino group.
Uniqueness
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is unique due to the presence of both ethylamino and methyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
CAS 编号 |
5734-69-0 |
|---|---|
分子式 |
C11H20N3O4P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









